molecular formula C11H12F2O2 B13068553 2,2-Difluoro-2-(2,4,5-trimethylphenyl)acetic acid

2,2-Difluoro-2-(2,4,5-trimethylphenyl)acetic acid

Katalognummer: B13068553
Molekulargewicht: 214.21 g/mol
InChI-Schlüssel: IBDNEIYBUUUFOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-2-(2,4,5-trimethylphenyl)acetic acid is an organic compound with the molecular formula C11H12F2O2 It is characterized by the presence of two fluorine atoms and a trimethylphenyl group attached to an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(2,4,5-trimethylphenyl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid structure. One common method is the fluorination of 2-(2,4,5-trimethylphenyl)acetic acid using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-2-(2,4,5-trimethylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-2-(2,4,5-trimethylphenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-2-(2,4,5-trimethylphenyl)acetic acid involves its interaction with molecular targets through its fluorine atoms and aromatic ring. These interactions can affect enzyme activity, receptor binding, and other biochemical processes. The exact pathways depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Another fluorinated acetic acid derivative with different functional groups.

    2,2-Difluoro-2-phenoxyacetic acid: Contains a phenoxy group instead of a trimethylphenyl group.

Uniqueness

2,2-Difluoro-2-(2,4,5-trimethylphenyl)acetic acid is unique due to its specific combination of fluorine atoms and a trimethylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C11H12F2O2

Molekulargewicht

214.21 g/mol

IUPAC-Name

2,2-difluoro-2-(2,4,5-trimethylphenyl)acetic acid

InChI

InChI=1S/C11H12F2O2/c1-6-4-8(3)9(5-7(6)2)11(12,13)10(14)15/h4-5H,1-3H3,(H,14,15)

InChI-Schlüssel

IBDNEIYBUUUFOR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1C)C(C(=O)O)(F)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.